molecular formula C23H32N2O B15149076 2-benzyl-3-[(2,3-dimethylcyclohexyl)amino]-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one

2-benzyl-3-[(2,3-dimethylcyclohexyl)amino]-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one

Cat. No.: B15149076
M. Wt: 352.5 g/mol
InChI Key: RROFHMUQHXNYJT-UHFFFAOYSA-N
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Description

2-benzyl-3-[(2,3-dimethylcyclohexyl)amino]-4,5,6,7-tetrahydro-3H-isoindol-1-one is a complex organic compound that belongs to the class of isoindolinones. Isoindolinones are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. This compound, in particular, has a unique structure that combines a benzyl group, a dimethylcyclohexylamino group, and a tetrahydroisoindolone core, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-3-[(2,3-dimethylcyclohexyl)amino]-4,5,6,7-tetrahydro-3H-isoindol-1-one typically involves multiple steps. One common method includes the following steps:

    Formation of the Isoindolinone Core: This can be achieved through the cyclization of a suitable precursor, such as a phthalimide derivative, under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.

    Attachment of the Dimethylcyclohexylamino Group: This step involves the reaction of the intermediate with 2,3-dimethylcyclohexylamine under appropriate conditions, such as heating in the presence of a catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-benzyl-3-[(2,3-dimethylcyclohexyl)amino]-4,5,6,7-tetrahydro-3H-isoindol-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzyl or cyclohexyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides for nucleophilic substitution, and electrophiles like alkyl halides for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-benzyl-3-[(2,3-dimethylcyclohexyl)amino]-4,5,6,7-tetrahydro-3H-isoindol-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-benzyl-3-[(2,3-dimethylcyclohexyl)amino]-4,5,6,7-tetrahydro-3H-isoindol-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-2-[(2,3-dimethylcyclohexyl)amino]acetamide: Shares a similar structure but differs in the core scaffold.

    Indole Derivatives: Compounds with an indole nucleus that exhibit diverse biological activities.

Uniqueness

2-benzyl-3-[(2,3-dimethylcyclohexyl)amino]-4,5,6,7-tetrahydro-3H-isoindol-1-one is unique due to its specific combination of functional groups and its potential for diverse biological activities. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C23H32N2O

Molecular Weight

352.5 g/mol

IUPAC Name

2-benzyl-3-[(2,3-dimethylcyclohexyl)amino]-4,5,6,7-tetrahydro-3H-isoindol-1-one

InChI

InChI=1S/C23H32N2O/c1-16-9-8-14-21(17(16)2)24-22-19-12-6-7-13-20(19)23(26)25(22)15-18-10-4-3-5-11-18/h3-5,10-11,16-17,21-22,24H,6-9,12-15H2,1-2H3

InChI Key

RROFHMUQHXNYJT-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1C)NC2C3=C(CCCC3)C(=O)N2CC4=CC=CC=C4

Origin of Product

United States

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